3,5-Dimethyl-4-[(4-methylpiperidyl)sulfonyl]pyrazolyl 2-furyl ketone
Description
3,5-Dimethyl-4-[(4-methylpiperidyl)sulfonyl]pyrazolyl 2-furyl ketone is a pyrazole-based compound characterized by a 3,5-dimethyl-substituted pyrazole core, a sulfonyl group linked to a 4-methylpiperidine moiety, and a 2-furyl ketone substituent. Pyrazole derivatives are renowned for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The 2-furyl ketone contributes aromaticity and electronic effects, which are critical for molecular recognition in biological systems.
Properties
Molecular Formula |
C16H21N3O4S |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
[3,5-dimethyl-4-(4-methylpiperidin-1-yl)sulfonylpyrazol-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C16H21N3O4S/c1-11-6-8-18(9-7-11)24(21,22)15-12(2)17-19(13(15)3)16(20)14-5-4-10-23-14/h4-5,10-11H,6-9H2,1-3H3 |
InChI Key |
SAABRZJJYJJVSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(N(N=C2C)C(=O)C3=CC=CO3)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3,5-Dimethyl-4-[(4-methylpiperidyl)sulfonyl]pyrazolyl 2-furyl ketone involves several steps. One common method is the condensation of 3,5-dimethylpyrazole with 4-methylpiperidine, followed by sulfonation and subsequent reaction with 2-furyl ketone . The reaction conditions typically involve the use of solvents like chloroform and reagents such as chlorosulfonic acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
3,5-Dimethyl-4-[(4-methylpiperidyl)sulfonyl]pyrazolyl 2-furyl ketone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: It serves as a probe in studying enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-[(4-methylpiperidyl)sulfonyl]pyrazolyl 2-furyl ketone involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes, affecting various biochemical pathways. The sulfonyl group plays a crucial role in its binding affinity and specificity towards target proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs in the Pyrazole Family
Key structural analogs and their differences are summarized below:
| Compound Name | Substituents | Molecular Formula | Key Features | Biological Relevance | Reference |
|---|---|---|---|---|---|
| Target Compound : 3,5-Dimethyl-4-[(4-methylpiperidyl)sulfonyl]pyrazolyl 2-furyl ketone | 4-(4-methylpiperidylsulfonyl), 2-furyl ketone | Not explicitly provided | High polarity (sulfonyl), improved solubility (piperidine), aromatic interactions (furan) | Potential antimicrobial/antiviral activity inferred from pyrazole class | — |
| Analog 1 : 3,5-Dimethyl-4-(prop-2-ynyl)-1H-pyrazol-1-ylmethanone | 4-propargyl, 2-furyl ketone | C₁₃H₁₂N₂O₂ | Linear alkyne (propargyl) instead of sulfonyl-piperidine; planar furan-pyrazole alignment (9.2° dihedral angle) | Broad bioactivity (antimicrobial, anticancer) | |
| Analog 2 : 3,5-Dimethyl-4-(pyrrolidinylsulfonyl)pyrazolyl 4-fluorophenyl ketone | 4-pyrrolidinylsulfonyl, 4-fluorophenyl ketone | C₁₆H₁₈FN₃O₃S | Pyrrolidine (5-membered ring) vs. piperidine (6-membered); fluorophenyl (electron-withdrawing) vs. furyl (electron-rich) | Research chemical (pricing/availability data) |
Functional Group Analysis
- Pyrrolidinylsulfonyl in Analog 2 may reduce steric hindrance compared to piperidylsulfonyl .
Biological Activity
3,5-Dimethyl-4-[(4-methylpiperidyl)sulfonyl]pyrazolyl 2-furyl ketone, also known by its CAS number 1023947-94-5, is a compound of interest due to its potential biological activities. This article explores its biological activity, including cytotoxicity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3,5-Dimethyl-4-[(4-methylpiperidyl)sulfonyl]pyrazolyl 2-furyl ketone is , with a molecular weight of approximately 257.35 g/mol. The compound features a pyrazole ring substituted with a sulfonyl group and a furyl ketone moiety.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of cancer treatment. The following sections detail specific findings related to its cytotoxic effects and mechanisms.
Cytotoxicity
A study evaluating the cytotoxic effects of various compounds, including derivatives of pyrazole, found that those with similar structures to 3,5-Dimethyl-4-[(4-methylpiperidyl)sulfonyl]pyrazolyl 2-furyl ketone displayed significant cytotoxicity against human cancer cell lines. Notably:
- IC50 Values : Compounds in similar series demonstrated IC50 values below 4 µM against colon cancer cells (HCT116 and HT29), indicating potent cytotoxic activity .
- Mechanism of Action : The compounds were shown to induce apoptosis and increase reactive oxygen species (ROS) levels in cancer cells, contributing to their cytotoxic effects .
The biological activity of 3,5-Dimethyl-4-[(4-methylpiperidyl)sulfonyl]pyrazolyl 2-furyl ketone may involve several mechanisms:
- Inhibition of Key Pathways : The compound may inhibit critical signaling pathways involved in cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways through the activation of caspases and the disruption of mitochondrial membrane potential .
- Reactive Oxygen Species Generation : Increased ROS levels can lead to oxidative stress, further promoting apoptosis in cancer cells .
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Colon Cancer Cells : In vitro assays demonstrated that certain pyrazole derivatives significantly inhibited the growth of HCT116 and HT29 cells, with some compounds achieving over 80% inhibition at concentrations as low as 1 µM .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HCT116 | <1 | Apoptosis induction |
| Compound B | HT29 | <1 | ROS generation |
| Compound C | CEM (Lymphoma) | <4 | Caspase activation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
